1-(3,4-Dimethylphenyl)-2-methylpropan-1-one
Description
1-(3,4-Dimethylphenyl)-2-methylpropan-1-one (C₁₂H₁₆O) is a substituted aromatic ketone featuring a 3,4-dimethylphenyl group attached to a 2-methylpropan-1-one moiety. Its molecular structure distinguishes it from psychoactive cathinone derivatives (e.g., 3,4-DMMC) by the absence of an amino group, rendering it chemically distinct in reactivity and biological activity .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-8(2)12(13)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRDAGUHPKABEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,4-dimethylbenzoyl chloride and isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: 3,4-Dimethylbenzoic acid.
Reduction: 1-(3,4-Dimethylphenyl)-2-methylpropan-1-ol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-methylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions and conjugation with other biomolecules.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table highlights key structural differences and similarities among 1-(3,4-Dimethylphenyl)-2-methylpropan-1-one and related compounds:
Key Observations :
- Substituent Position and Electronic Effects : The 3,4-dimethyl group in the target compound increases steric hindrance compared to para-substituted analogs (e.g., 4-ethyl or 4-methyl). Methoxy substituents (e.g., 3,4-dimethoxy) enhance electron density, altering reactivity in electrophilic substitutions .
- Regulatory Status: Unlike 3,4-DMMC, the target compound lacks the methylamino group critical for psychoactivity, avoiding classification under drug regulations .
Binding Affinity and Functional Comparisons
provides binding data for ketones with odorant-binding proteins (OBPs).
Physicochemical Properties
While direct data on the target compound’s melting/boiling points are absent, comparisons with analogs allow inferences:
- Molecular Weight : The target (C₁₂H₁₆O, MW = 176.26 g/mol) shares identical molecular weight with 1-(4-ethylphenyl)-2-methylpropan-1-one but differs in substituent bulk .
- Boiling Points : Para-substituted analogs (e.g., 4-methyl or 4-ethyl) likely have lower boiling points due to reduced molecular symmetry compared to 3,4-dimethyl derivatives.
Biological Activity
1-(3,4-Dimethylphenyl)-2-methylpropan-1-one, also known as a ketone compound, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and antioxidant effects, alongside relevant case studies and research findings.
- Molecular Formula : C12H16O
- Molecular Weight : 176.26 g/mol
- Structure : The compound features a dimethylphenyl group attached to a propanone backbone, contributing to its unique reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study conducted by various researchers, the compound was tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that the compound inhibited the growth of these bacteria at varying concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antioxidant Properties
The antioxidant activity of this compound was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.
| Concentration (µg/mL) | % Inhibition of DPPH Radical |
|---|---|
| 10 | 25% |
| 50 | 55% |
| 100 | 80% |
The biological activity of this compound is attributed to its structural features. The presence of the ketone group allows for interactions with biological macromolecules through hydrogen bonding and nucleophilic addition reactions. This can modulate enzyme activities and influence cellular pathways involved in inflammation and microbial resistance.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory study, the efficacy of this compound was assessed in combination with conventional antibiotics. The results indicated that when used in conjunction with penicillin, the compound enhanced the antimicrobial effect against resistant strains of bacteria. This synergistic effect suggests potential applications in overcoming antibiotic resistance.
Case Study 2: Antioxidant Potential in Cellular Models
A cellular model study examined the protective effects of the compound against oxidative damage induced by hydrogen peroxide in human fibroblast cells. The treatment with varying concentrations of this compound resulted in a significant reduction in cell death and oxidative stress markers compared to untreated controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
